(2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)methanol
Description
(2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)methanol is a fluorinated aromatic alcohol characterized by a trifluoromethyl (-CF₃) group at the para position, a methoxy (-OCH₃) group at the meta position, and a fluorine atom at the ortho position on the benzene ring. Notably, it has been listed as a high-purity fluorinated compound by CymitQuimica, though production is currently discontinued .
Properties
Molecular Formula |
C9H8F4O2 |
|---|---|
Molecular Weight |
224.15 g/mol |
IUPAC Name |
[2-fluoro-3-methoxy-4-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C9H8F4O2/c1-15-8-6(9(11,12)13)3-2-5(4-14)7(8)10/h2-3,14H,4H2,1H3 |
InChI Key |
OWMOYDRQYNTOLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1F)CO)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)methanol typically involves the introduction of fluorine and methoxy groups onto a phenyl ring followed by the addition of a trifluoromethyl group. One common method involves the use of fluorinated reagents and methoxy-substituted benzene derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity (2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)methanol .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various alcohols or hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .
Scientific Research Applications
Chemistry: In chemistry, (2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology: The compound’s fluorinated structure is of interest in biological studies, particularly in the development of fluorinated pharmaceuticals. Fluorine atoms can enhance the metabolic stability and bioavailability of drugs .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. Fluorinated compounds are known to exhibit enhanced pharmacokinetic properties, making them suitable candidates for drug development .
Industry: Industrially, (2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)methanol is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific characteristics .
Mechanism of Action
The mechanism of action of (2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s binding affinity to enzymes and receptors, thereby modulating its biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent Variations: Trifluoromethyl vs. Diazirinyl Groups
- (4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol (Compound 13): This compound replaces the methoxy group in the target molecule with a diazirinyl group (-N₂-CF₃). Diazirines are photoreactive moieties, enabling applications in photoaffinity labeling. Studies show that Compound 13 exhibits faster photoactivation kinetics compared to non-diazirinyl analogs, as demonstrated by 19F NMR monitoring of UV-induced decomposition . Key Difference: The diazirinyl group introduces photoreactivity, making it suitable for probing biomolecular interactions, unlike the non-photoactive methoxy group in the target compound.
Heterocyclic Modifications
- [4-[5-(Trifluoromethyl)pyrid-2-yl]phenyl]methanol: This derivative replaces the benzene ring with a pyridine ring while retaining the para-trifluoromethyl and methanol groups. Pyridine-containing analogs often display enhanced solubility in polar solvents due to the nitrogen atom’s electron-withdrawing effects .
- {5-[2-(4-Methoxy-3-methylphenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanol: This compound incorporates a thiazole ring, a sulfur- and nitrogen-containing heterocycle. Thiazoles are known for their antimicrobial and anti-inflammatory properties. The addition of a thiazolyl group may enhance binding to biological targets such as enzymes or receptors . Key Difference: The thiazole moiety introduces hydrogen-bonding capabilities and conformational rigidity, which are absent in the target compound’s structure.
Alkoxy vs. Trifluoromethoxy Substituents
- [3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanol: Here, the para-trifluoromethyl group is replaced with a trifluoroethoxy (-OCH₂CF₃) group. Key Difference: The trifluoroethoxy group increases steric hindrance, which could reduce enzymatic degradation but also lower solubility compared to the trifluoromethyl analog.
Fluorine Positional Isomerism
- 3-Fluoro-6-methoxyphenyl-(3-furyl)methanol: This compound shifts the fluorine atom to the meta position and introduces a furyl group. Furans are oxygen-containing heterocycles that influence electronic distribution and reactivity. Such positional isomerism can significantly alter intermolecular interactions in crystal packing or ligand-receptor binding .
Research Implications
The structural nuances of fluorinated phenylmethanols dictate their utility across disciplines:
- Medicinal Chemistry : Thiazole- and pyridine-containing derivatives show promise in targeted drug design due to heterocyclic bioactivity .
- Materials Science : Diazirinyl and furyl modifications enable applications in photoreactive materials and electronic devices .
- Metabolic Studies : Trifluoroethoxy analogs provide insights into steric effects on pharmacokinetics .
Biological Activity
(2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)methanol, also known by its CAS number 2385170-23-8, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms. The presence of fluorine atoms can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.
Antiparasitic Activity
Research has indicated that compounds containing trifluoromethyl groups can exhibit significant antiparasitic activity. For instance, studies on related compounds have shown that modifications in the molecular structure can lead to enhanced efficacy against malaria parasites. The incorporation of polar functionalities has been linked to improved aqueous solubility and metabolic stability, which are crucial for effective drug development against parasitic infections .
The mechanism of action for (2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)methanol may involve inhibition of specific enzymes or pathways critical for parasite survival. For example, compounds with similar structures have been reported to inhibit PfATP4-associated Na-ATPase activity in Plasmodium falciparum, suggesting a potential target for this compound as well .
Study 1: Structure-Activity Relationship (SAR)
A recent study explored the SAR of various analogs of phenolic compounds with trifluoromethyl substitutions. It was found that the introduction of methoxy groups significantly influenced the antiparasitic activity. In particular, compounds with a methoxy substitution exhibited lower EC values compared to their unsubstituted counterparts .
| Compound | EC (μM) | Remarks |
|---|---|---|
| Analog A | 0.048 | Retained activity |
| Analog B | 0.010 | Enhanced activity |
| Analog C | 0.66 | Lower activity |
Study 2: Crystal Structure Analysis
Crystallographic studies have provided insights into the structural conformation of (2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)methanol. The twisted configuration observed in the crystal structure suggests potential interactions with biological molecules that could enhance its pharmacological profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
